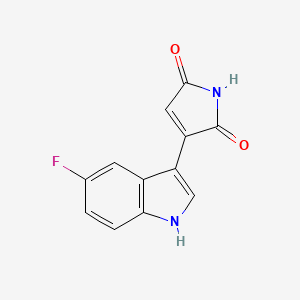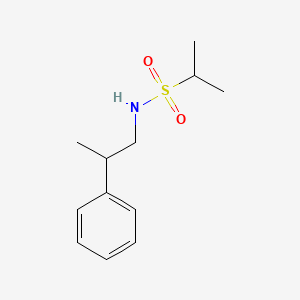
Anamecouldnotbegeneratedforthisstructure
Overview
Description
The compound “Anamecouldnotbegeneratedforthisstructure” is a hypothetical chemical entity that serves as a placeholder for a compound whose name could not be generated. This compound is used in various theoretical and computational chemistry studies to explore the properties and behaviors of unknown or novel chemical structures.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation methods for “Anamecouldnotbegeneratedforthisstructure” would depend on its specific chemical structure, which is not provided. Generally, synthetic routes for novel compounds involve:
Starting Materials: Selection of appropriate starting materials based on the desired functional groups and molecular framework.
Reaction Conditions: Optimization of reaction conditions such as temperature, pressure, solvent, and catalysts to achieve the desired transformation.
Purification: Isolation and purification of the product using techniques like chromatography, crystallization, or distillation.
Industrial Production Methods
Industrial production methods for novel compounds typically involve scaling up laboratory procedures while ensuring safety, cost-effectiveness, and environmental sustainability. This may include:
Batch Processing: Conducting reactions in large reactors with precise control over reaction parameters.
Continuous Flow Processing: Using continuous flow reactors to improve efficiency and yield.
Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
The types of reactions that “Anamecouldnotbegeneratedforthisstructure” undergoes would depend on its functional groups and molecular structure. Common reactions include:
Oxidation: Conversion of functional groups to higher oxidation states using oxidizing agents.
Reduction: Reduction of functional groups to lower oxidation states using reducing agents.
Substitution: Replacement of one functional group with another using nucleophiles or electrophiles.
Addition: Addition of atoms or groups to unsaturated bonds.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride, hydrogen gas with a catalyst.
Nucleophiles: Hydroxide ions, cyanide ions, ammonia.
Electrophiles: Halogens, sulfonyl chlorides, acyl chlorides.
Major Products
The major products formed from these reactions would depend on the specific structure of “this compound” and the reaction conditions used.
Scientific Research Applications
Chemistry
In chemistry, “Anamecouldnotbegeneratedforthisstructure” could be used as a model compound to study reaction mechanisms, explore new synthetic methodologies, and develop novel materials.
Biology
In biology, this compound could be used to investigate its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its potential as a drug candidate or biochemical probe.
Medicine
In medicine, “this compound” could be explored for its therapeutic potential, including its efficacy, toxicity, and pharmacokinetics.
Industry
In industry, this compound could be used in the development of new materials, such as polymers, coatings, and catalysts, with unique properties and applications.
Mechanism of Action
The mechanism of action of “Anamecouldnotbegeneratedforthisstructure” would involve its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. The pathways involved would depend on the nature of these interactions and the resulting biochemical effects.
Properties
IUPAC Name |
4-(furan-2-yl)-2,6-dipyridin-2-ylpyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O/c1-3-9-20-15(6-1)17-12-14(19-8-5-11-23-19)13-18(22-17)16-7-2-4-10-21-16/h1-13H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRHUPYNXILOLJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC(=CC(=N2)C3=CC=CC=N3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What types of metal complexes have been synthesized with ftpy, and what are their potential applications?
A2: Researchers have successfully synthesized ftpy complexes with various transition metals, including iron (Fe), copper (Cu), zinc (Zn), cadmium (Cd), nickel (Ni), cobalt (Co), and ruthenium (Ru) [, , , , , , ]. These complexes exhibit diverse structural motifs and properties. For instance:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



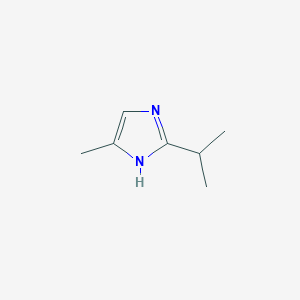
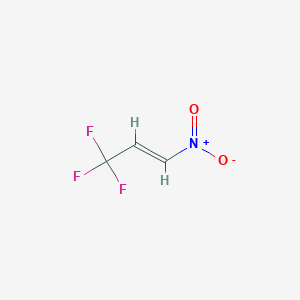
![1-phenyl-9H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B3132625.png)
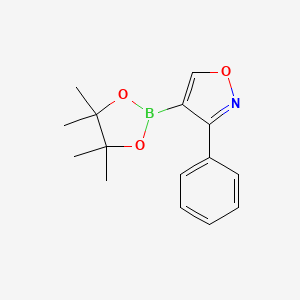
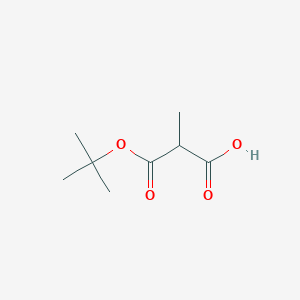
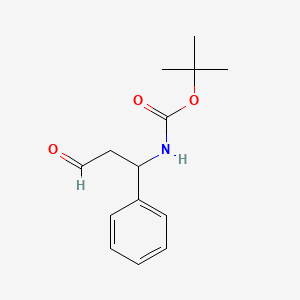
![1-{3-[(1H-Benzimidazol-2-ylthio)methyl]-4-methoxyphenyl}-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B3132638.png)
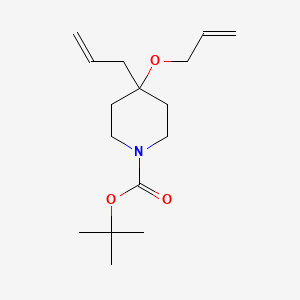
![Tert-butyl 1-oxa-9-azaspiro[5.5]undec-3-ene-9-carboxylate](/img/structure/B3132647.png)
![2-Oxa-9-azaspiro[5.5]undecane](/img/structure/B3132656.png)
